4-Cyclopentylbenzenesulfonyl chloride

Descripción

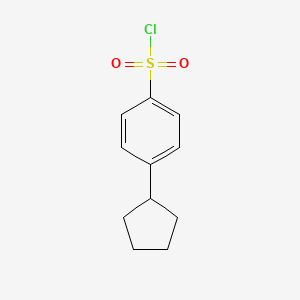

Structure

3D Structure

Propiedades

IUPAC Name |

4-cyclopentylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2S/c12-15(13,14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUWSLVVXHWTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561841 | |

| Record name | 4-Cyclopentylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54997-94-3 | |

| Record name | 4-Cyclopentylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclopentylbenzenesulfonyl Chloride

Classical Chlorosulfonation Strategies for Aromatic Systems: Application to Cyclopentylbenzene (B1606350)

The direct introduction of a sulfonyl chloride group onto an aromatic ring, known as chlorosulfonation, remains a cornerstone of industrial and laboratory synthesis. This approach is directly applicable to the synthesis of 4-Cyclopentylbenzenesulfonyl chloride from cyclopentylbenzene.

Reagents and Conditions for Direct Sulfonyl Chloride Formation from Arenes

The most common and industrially significant reagent for the direct chlorosulfonation of aromatic compounds is chlorosulfonic acid (ClSO₃H). pageplace.de This highly reactive reagent serves as both the sulfonating agent and the source of chlorine. The reaction is typically carried out by treating the arene, in this case, cyclopentylbenzene, with an excess of chlorosulfonic acid. pageplace.de

The reaction conditions can be manipulated to control the outcome. For instance, at lower temperatures, chlorosulfonic acid exists in an equilibrium that generates the electrophile SO₂Cl⁺, which then attacks the aromatic ring in a typical electrophilic aromatic substitution mechanism. stackexchange.com At higher temperatures, the generation of sulfur trioxide (SO₃) can lead to sulfonation as a competing reaction. stackexchange.com

A general procedure involves the careful addition of the aromatic compound to a stirred, cooled solution of chlorosulfonic acid. The reaction temperature is then gradually raised and maintained for a specific period to ensure complete conversion. The reaction mixture is subsequently quenched by pouring it onto ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the desired sulfonyl chloride.

| Parameter | Details |

|---|---|

| Starting Material | Cyclopentylbenzene |

| Reagent | Chlorosulfonic acid (excess) |

| Temperature | Typically controlled, often starting at low temperatures (e.g., 0-5 °C) and gradually increasing. |

| Reaction Time | Varies depending on scale and specific conditions, often several hours. |

| Work-up | Quenching with ice water to precipitate the product and hydrolyze excess reagent. |

Considerations of Regioselectivity and Isomer Formation in Benzenesulfonyl Chloride Synthesis

In the chlorosulfonation of substituted benzenes like cyclopentylbenzene, the directing effect of the substituent group is a critical factor determining the position of the incoming sulfonyl chloride group. The cyclopentyl group is an ortho-, para-directing group due to its electron-donating nature (inductive effect). Therefore, the reaction of cyclopentylbenzene with chlorosulfonic acid is expected to yield a mixture of 2-cyclopentylbenzenesulfonyl chloride (ortho-isomer) and this compound (para-isomer).

The steric bulk of the cyclopentyl group generally hinders substitution at the ortho position, leading to the para-isomer as the major product. The precise ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and the specific chlorosulfonating agent used. Lower reaction temperatures often favor the formation of the para-isomer.

Automated and Scalable Continuous Flow Methodologies for Aryl Sulfonyl Chlorides

To address the safety concerns and scalability limitations of traditional batch processes for chlorosulfonation, continuous flow methodologies have been developed. mdpi.comresearchgate.net These systems offer significant advantages, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and process control. mdpi.comresearchgate.net

In a typical continuous flow setup for aryl sulfonyl chloride synthesis, the aromatic substrate and chlorosulfonic acid are continuously pumped into a reactor, which can be a tube or a series of continuous stirred-tank reactors (CSTRs). mdpi.comresearchgate.net The reaction parameters, such as temperature, residence time, and stoichiometry, can be precisely controlled to optimize the yield and selectivity of the desired product. The output stream from the reactor then undergoes a continuous work-up and purification process. mdpi.com The development of automated continuous systems has been demonstrated for the production of multi-hundred-gram quantities of aryl sulfonyl chlorides, highlighting the industrial viability of this approach. mdpi.comresearchgate.net

Contemporary and Green Chemistry Approaches to Arylsulfonyl Chloride Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of alternative routes to arylsulfonyl chlorides that avoid the use of harsh reagents and minimize waste generation.

Photocatalytic Methods for Sulfonyl Chloride Formation from Arenediazonium Salts

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. One such application is the synthesis of sulfonyl chlorides from arenediazonium salts. nih.govacs.org This method provides a sustainable alternative to the classical Meerwein chlorosulfonylation reaction. nih.gov

In this approach, an arenediazonium salt, which can be prepared from the corresponding aniline (B41778) (e.g., 4-cyclopentylaniline), is reacted with a source of sulfur dioxide (SO₂) and a chloride source in the presence of a photocatalyst and visible light. nih.govacs.org Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), have been successfully employed, offering the advantage of easy separation and recyclability. nih.govacs.org These reactions typically proceed at room temperature and show high tolerance to various functional groups, providing a versatile route to a wide range of aryl sulfonyl chlorides with yields often ranging from 50-95%. nih.govacs.org

| Aspect | Description |

|---|---|

| Starting Material | Arenediazonium salts (derived from anilines) |

| Reagents | Sulfur dioxide source (e.g., SO₂, DABSO), Chloride source (e.g., HCl), Photocatalyst |

| Conditions | Visible light irradiation, Room temperature |

| Advantages | Mild reaction conditions, High functional group tolerance, Use of sustainable photocatalysts. nih.gov |

Oxidative Chlorosulfonation of Sulfur Precursors (e.g., Thiols, Disulfides) Applicable to Aromatic Systems

An alternative strategy for the synthesis of arylsulfonyl chlorides involves the oxidative chlorination of sulfur-containing precursors, such as thiols and disulfides. This approach avoids the direct use of highly corrosive chlorosulfonic acid on the aromatic ring.

Various oxidizing agents and chlorine sources have been employed for this transformation. For instance, reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have been found to be effective for the direct conversion of aromatic thiols and disulfides to their corresponding sulfonyl chlorides in good to excellent yields. lookchem.com The reactions are often carried out under mild conditions and show a broad substrate scope. lookchem.com

Continuous flow technology has also been applied to the oxidative chlorination of thiols and disulfides, further enhancing the safety and efficiency of this method. rsc.orgnih.gov For example, a continuous flow protocol using nitric acid, hydrochloric acid, and oxygen has been developed for the synthesis of sulfonyl chlorides from these precursors. nih.gov This method offers a metal-free and environmentally favorable alternative to traditional batch processes. nih.gov The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has also been reported as a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org

Transition Metal-Free and Environmentally Benign Syntheses of Arylsulfonyl Chlorides

The synthesis of arylsulfonyl chlorides, key intermediates in organic and medicinal chemistry, has traditionally relied on methods that often involve harsh conditions or hazardous reagents. nih.govorganic-chemistry.org For instance, the direct chlorosulfonation of arenes with chlorosulfonic acid is a widely used industrial method but requires a highly corrosive reagent. wikipedia.orgpageplace.demdpi.com Another common pathway, the oxidative chlorination of organosulfur compounds, has historically used hazardous materials like aqueous chlorine. nih.gov Recognizing the environmental and safety concerns associated with these classical routes, significant research efforts have been directed toward developing transition metal-free and more environmentally benign synthetic methodologies. organic-chemistry.orgnih.govorganic-chemistry.org

Modern approaches focus on milder reaction conditions, safer reagents, and improved sustainability. These include photocatalytic methods that avoid transition metals, the use of stable solid surrogates for hazardous gases like sulfur dioxide, and innovative oxidative systems that utilize eco-friendly reagents. organic-chemistry.orgnih.govorganic-chemistry.org

Photocatalytic Synthesis from Aryldiazonium Salts

A notable advancement in the green synthesis of arylsulfonyl chlorides is the use of heterogeneous, transition-metal-free photocatalysis. nih.govacs.org Researchers have developed a method that employs potassium poly(heptazine imide) (K-PHI), a type of carbon nitride photocatalyst, to mediate the conversion of arenediazonium salts to the corresponding arylsulfonyl chlorides. nih.govacs.org This reaction proceeds under mild conditions, utilizing visible light irradiation at room temperature. acs.org

The process involves the in situ generation of sulfur dioxide (SO₂) and hydrochloric acid (HCl) from thionyl chloride and water. The excited photocatalyst (K-PHI*) initiates the reaction, which demonstrates high tolerance for a wide array of functional groups, including halides, esters, and nitro and cyano groups. nih.govacs.org A key advantage of this method is its effectiveness for both electron-rich and electron-deficient aromatic systems, overcoming a limitation of some traditional aqueous-based Sandmeyer reactions that work best for electron-deficient and electron-neutral substrates. acs.orgacs.org The stability of the K-PHI catalyst allows for its recovery and reuse over several cycles, further enhancing the sustainability of the process. nih.gov

Table 1: Photocatalytic Synthesis of Various Arylsulfonyl Chlorides using K-PHI acs.org This table presents data for a range of substrates to illustrate the scope and efficiency of the photocatalytic method. The synthesis of this compound was not specifically detailed in the cited research but the methodology is applicable to a broad scope of aryldiazonium salts.

| Entry | Ar in ArN₂BF₄ (Starting Material) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Fluorophenyl | 4-Fluorobenzenesulfonyl chloride | 95 |

| 2 | 4-Chlorophenyl | 4-Chlorobenzenesulfonyl chloride | 94 |

| 3 | 4-Bromophenyl | 4-Bromobenzenesulfonyl chloride | 92 |

| 4 | 4-Nitrophenyl | 4-Nitrobenzenesulfonyl chloride | 85 |

| 5 | 4-Cyanophenyl | 4-Cyanobenzenesulfonyl chloride | 80 |

| 6 | 4-Methoxycarbonylphenyl | Methyl 4-(chlorosulfonyl)benzoate | 88 |

| 7 | Phenyl | Benzenesulfonyl chloride | 91 |

| 8 | 4-Methylphenyl | Toluene-4-sulfonyl chloride | 75 |

Use of Sulfur Dioxide Surrogates

The handling of gaseous sulfur dioxide, a toxic and corrosive reagent, presents significant safety and logistical challenges in the synthesis of sulfonyl chlorides. A major step towards a more environmentally benign and safer process is the use of stable, solid SO₂ surrogates. organic-chemistry.orgrsc.orgnih.gov The most prominent of these is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, commonly known as DABSO. rsc.orgacs.org DABSO is a bench-stable, colorless solid that serves as a convenient and safe source of SO₂ for various chemical transformations, including the synthesis of sulfonamides and sulfonyl chlorides. organic-chemistry.orgnih.gov

Oxidative Chlorosulfonation Methods

Another environmentally friendly strategy involves the oxidative chlorosulfonation of various sulfur-containing starting materials using mild and safe oxidizing agents. organic-chemistry.orgorganic-chemistry.org These methods provide an alternative to the use of elemental chlorine. One such approach is the synthesis of sulfonyl chlorides from S-alkylisothiourea salts, which are readily prepared from inexpensive thiourea (B124793) and alkyl halides. organic-chemistry.org

This transformation can be achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. organic-chemistry.org The reaction proceeds under mild conditions, is operationally simple, and is applicable to a diverse range of substrates. A significant green feature of this method is that the water-soluble byproduct, succinimide, can be recovered and recycled back into the starting reagent (NCS) using sodium hypochlorite. organic-chemistry.org An alternative protocol employs sodium chlorite (B76162) (NaClO₂) for a similar oxidative chlorosulfonation, offering another convenient, safe, and environmentally benign route to a variety of sulfonyl chlorides in high yields. organic-chemistry.org

Table 2: Synthesis of Sulfonyl Chlorides via NCS-Mediated Chlorosulfonation organic-chemistry.org This table shows representative examples from the synthesis of various sulfonyl chlorides using S-alkylisothiourea salts and NCS. The synthesis of this compound was not specifically described.

| Entry | Starting Alkyl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl chloride | Phenylmethanesulfonyl chloride | 95 |

| 2 | 4-Methylbenzyl chloride | (4-Methylphenyl)methanesulfonyl chloride | 94 |

| 3 | 4-Methoxybenzyl chloride | (4-Methoxyphenyl)methanesulfonyl chloride | 92 |

| 4 | 4-Chlorobenzyl chloride | (4-Chlorophenyl)methanesulfonyl chloride | 96 |

| 5 | 4-Bromobenzyl chloride | (4-Bromophenyl)methanesulfonyl chloride | 97 |

| 6 | 1-(Bromomethyl)naphthalene | Naphthalen-1-ylmethanesulfonyl chloride | 91 |

| 7 | Cinnamyl chloride | (E)-3-Phenylprop-2-ene-1-sulfonyl chloride | 85 |

Derivatization Strategies and Synthetic Utility of 4 Cyclopentylbenzenesulfonyl Chloride

Synthesis of Sulfonamide Derivatives from 4-Cyclopentylbenzenesulfonyl Chloride

This compound is a versatile reagent for the synthesis of a wide array of sulfonamide derivatives. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in numerous therapeutic agents. nih.gov The synthesis typically involves the reaction of the sulfonyl chloride with a primary or secondary amine, a process that is broadly applicable and allows for the introduction of diverse functionalities. nih.gov

Reaction with Primary, Secondary, and Heterocyclic Amines: Scope and Limitations

The reaction of this compound with amines is the most common method for preparing its corresponding sulfonamide derivatives. This reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond.

The scope of this reaction is extensive, encompassing a wide variety of amines:

Primary Amines: Both aliphatic and aromatic primary amines readily react to form N-substituted sulfonamides.

Secondary Amines: Secondary amines, including cyclic amines like morpholine (B109124) or piperazine, react smoothly to yield N,N-disubstituted sulfonamides. nih.govmdpi.com

Heterocyclic Amines: Amines where the nitrogen is part of a heterocyclic ring, such as aminopyridines or aminothiazoles, are also suitable substrates, leading to complex sulfonamides that are of significant interest in drug discovery. nih.gov

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) generated as a byproduct. mdpi.com In some cases, aqueous bases like sodium carbonate can be used, particularly in greener chemistry protocols. mdpi.com While the reaction is generally high-yielding, certain limitations exist. Sterically hindered amines may react more slowly or require more forcing conditions. Furthermore, amines with very low nucleophilicity, such as certain anilines bearing strong electron-withdrawing groups, may also exhibit reduced reactivity.

| Amine Type | General Substrate Example | Typical Conditions | Product Type |

|---|---|---|---|

| Primary Aliphatic | Propylamine | Pyridine or Et3N, CH2Cl2, 0 °C to RT | N-Propyl-4-cyclopentylbenzenesulfonamide |

| Primary Aromatic | Aniline (B41778) | Pyridine, 0 °C to RT | N-Phenyl-4-cyclopentylbenzenesulfonamide |

| Secondary Cyclic | Morpholine | Et3N, CH2Cl2, RT | 4-(4-Cyclopentylphenylsulfonyl)morpholine |

| Heterocyclic | 2-Aminopyridine | Pyridine, elevated temperature | N-(Pyridin-2-yl)-4-cyclopentylbenzenesulfonamide |

Catalytic Enhancements and Solvent Effects in Sulfonamide Formation

To improve reaction efficiency, various catalytic systems have been developed for sulfonamide synthesis. Although often applied to other sulfonyl chlorides, these methods are generally applicable to this compound. Catalysts can facilitate the reaction under milder conditions, improve yields, and expand the substrate scope to include less reactive amines. For instance, indium(III) triflate has been reported as an effective catalyst for the sulfonylation of amines, including sterically hindered and less nucleophilic anilines. organic-chemistry.org

The choice of solvent can significantly influence the reaction rate and outcome. mdpi.comresearchgate.net Aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) and acetonitrile (B52724) are commonly used. nih.gov Dichloromethane is favored for its ability to dissolve a wide range of substrates and for its ease of removal. More polar solvents can sometimes accelerate the reaction, but may also promote side reactions such as hydrolysis of the sulfonyl chloride. Studies using the Grunwald-Winstein equation have shown that the solvolysis of arenesulfonyl chlorides proceeds through a concerted Sₙ2 mechanism, where the solvent can act as a nucleophile. mdpi.comresearchgate.net Therefore, in reactions with weakly nucleophilic amines, the choice of a non-nucleophilic solvent is crucial to prevent competitive solvolysis. In recent years, water has been explored as an environmentally benign solvent for this reaction, typically in the presence of a base like sodium carbonate, which offers a greener alternative to traditional organic solvents. mdpi.com

Novel Sulfonamide Scaffolds Derived from this compound

The 4-cyclopentylphenylsulfonyl moiety is a valuable building block in medicinal chemistry for creating novel therapeutic agents. The cyclopentyl group provides a desirable lipophilic character that can enhance a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.

This scaffold has been incorporated into various biologically active molecules. For example, derivatives of 4-cyclopentylbenzenesulfonamide can be designed as inhibitors of specific enzymes by attaching complex amine fragments. The synthesis of new sulfonamides often involves reacting this compound with amino-containing drugs or complex heterocyclic amines to create hybrid molecules with potentially enhanced or novel pharmacological activities. mdpi.comnih.gov The versatility of the sulfonyl chloride-amine reaction allows for the creation of large libraries of compounds for screening purposes, facilitating the discovery of new drug candidates.

Formation of Other Organosulfur Compounds from this compound

Beyond sulfonamides, this compound serves as a precursor to other important classes of organosulfur compounds, including sulfones and sulfonate esters, as well as sulfinamides through reductive pathways.

Synthesis of Sulfones and Sulfonate Esters

Sulfones: Diaryl sulfones can be synthesized from this compound via the Friedel-Crafts sulfonylation reaction. In this process, the sulfonyl chloride reacts with an electron-rich aromatic compound (arene) in the presence of a Lewis acid or a strong protic acid catalyst, such as ferric chloride (FeCl₃) or triflic acid (TfOH), to form a carbon-sulfur bond. chemistryviews.org This method allows for the synthesis of unsymmetrical diaryl sulfones, where one aryl group is the 4-cyclopentylphenyl moiety and the other is derived from the arene coupling partner.

Sulfonate Esters: Sulfonate esters are readily prepared by reacting this compound with alcohols or phenols in the presence of a base like pyridine. youtube.comyoutube.com This reaction is analogous to the formation of sulfonamides, with the alcohol's oxygen atom acting as the nucleophile. youtube.comyoutube.com The resulting 4-cyclopentylbenzenesulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them useful intermediates for converting alcohols into other functional groups. libretexts.org The reaction proceeds with retention of configuration at the alcohol's stereocenter. youtube.com

| Product Class | Reactant | Typical Conditions | Product Example |

|---|---|---|---|

| Diaryl Sulfone | Benzene (B151609) | FeCl3 or TfOH catalyst, heat | 4-Cyclopentylphenyl phenyl sulfone |

| Sulfonate Ester | Ethanol | Pyridine, CH2Cl2, 0 °C to RT | Ethyl 4-cyclopentylbenzenesulfonate |

| Phenolic Sulfonate Ester | Phenol | Pyridine, CH2Cl2, RT | Phenyl 4-cyclopentylbenzenesulfonate |

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides via Reduction

A less common but highly useful transformation of sulfonyl chlorides is their reduction to sulfinamides. An expedient one-pot method has been developed for this conversion, avoiding the need to handle sensitive sulfinyl chloride intermediates. nih.gov This procedure involves the in situ reduction of the sulfonyl chloride in the presence of an amine.

In a typical procedure, this compound is treated with a reducing agent, such as triphenylphosphine (B44618) (PPh₃), in the presence of an amine and a base like triethylamine (TEA) in a solvent like dichloromethane. The triphenylphosphine reduces the sulfonyl chloride to a more reactive sulfinylating intermediate, which is immediately trapped by the amine to form the corresponding sulfinamide. nih.gov This method is broad in scope and provides a straightforward route to sulfinamides, which are valuable chiral auxiliaries and synthetic intermediates in their own right. nih.gov The reaction conditions, such as temperature and the rate of addition, can be optimized to minimize the formation of the corresponding sulfonamide as a byproduct. nih.gov

Conversion to Sulfinic Acids and Other Sulfur(IV) Species

The conversion of this compound to corresponding sulfur(IV) species, such as sulfinic acids and their derivatives, represents a key reductive transformation. Arylsulfonyl chlorides are readily reduced to the corresponding sulfinates or sulfinic acids using various reagents. A common laboratory method involves the reaction with reducing agents like sodium sulfite (B76179) or sodium bisulfite in an aqueous solution. This process proceeds via nucleophilic attack of the sulfite on the sulfonyl chloride, followed by hydrolysis to yield the sodium salt of 4-cyclopentylbenzenesulfinic acid, which can be subsequently acidified to obtain the free sulfinic acid.

Another important class of sulfur(IV) species derivable from this compound are sulfinamides. An expedient, one-pot procedure allows for the synthesis of sulfinamides directly from arylsulfonyl chlorides. This transformation involves an in-situ reduction of the sulfonyl chloride in the presence of an amine. For instance, reacting this compound with a reducing agent like triphenylphosphine in the presence of a primary or secondary amine affords the corresponding N-substituted 4-cyclopentylbenzenesulfinamide. This method avoids the isolation of the often unstable sulfinyl chloride intermediate.

| Precursor | Target Species | Typical Reagents | Ref. |

| This compound | 4-Cyclopentylbenzenesulfinic acid | Sodium sulfite (Na₂SO₃), followed by acid | |

| This compound | N-Alkyl/Aryl-4-cyclopentylbenzenesulfinamide | Triphenylphosphine (PPh₃), Amine (RNH₂ or R₂NH), Base |

This compound as a Versatile Functional Reagent in Organic Synthesis

Application in Functional Group Protection and Activation Strategies

This compound serves as a valuable reagent for the protection and activation of functional groups, particularly amines and alcohols.

Protection of Amines: Primary and secondary amines react readily with this compound in the presence of a base (e.g., pyridine, triethylamine) to form stable sulfonamides. The resulting 4-cyclopentylbenzenesulfonamide ("cyclopentylbensyl" or "Cpbs") group is robust and inert to a wide range of reaction conditions, including many oxidative, reductive, and organometallic transformations. This stability makes it an effective protecting group for amines during multi-step syntheses.

Activation of Alcohols: Alcohols can be converted into their corresponding 4-cyclopentylbenzenesulfonate esters (cyclopentylbensylates) by reaction with this compound, typically in the presence of a base like pyridine. This transformation converts the hydroxyl group, which is a poor leaving group, into a highly effective sulfonate leaving group. This activation strategy is fundamental in a variety of subsequent reactions, most notably nucleophilic substitutions (Sₙ2) and elimination (E2) reactions. The increased reactivity of the sulfonate ester facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.

| Functional Group | Reagent | Product | Purpose |

| Primary/Secondary Amine | This compound + Base | 4-Cyclopentylbenzenesulfonamide | Protection |

| Alcohol | This compound + Base | 4-Cyclopentylbenzenesulfonate Ester | Activation (conversion to a good leaving group) |

Utility in Carbon-Sulfur and Carbon-Carbon Coupling Reactions

Recent advances in transition-metal catalysis have expanded the utility of arylsulfonyl chlorides beyond their traditional roles, establishing them as versatile coupling partners in both carbon-sulfur and carbon-carbon bond-forming reactions.

Carbon-Sulfur (C-S) Coupling: this compound can serve as a sulfur source for the synthesis of thioethers. researchgate.netglobethesis.com For example, a copper(I)-catalyzed direct coupling of aryl boronic acids with arylsulfonyl chlorides has been developed for the preparation of diaryl thioethers. researchgate.net This reaction is initiated by a phosphine-mediated reduction of the sulfonyl chloride, followed by a CuI-catalyzed C–S coupling. researchgate.net Similarly, nickel-catalyzed desulfonative cross-coupling reactions can form asymmetric thioethers by using one sulfonyl chloride as an electrophile and another as a sulfur precursor. researchgate.net These methods provide a direct route to 4-cyclopentylphenyl sulfides from the corresponding sulfonyl chloride.

Carbon-Carbon (C-C) Coupling: this compound can be employed as an electrophilic partner in desulfinative cross-coupling reactions. In these processes, the sulfonyl chloride group is extruded as sulfur dioxide, enabling the formation of a new C-C bond.

Suzuki-Miyaura Type Coupling: Palladium-catalyzed Suzuki-Miyaura reactions have been developed that couple arylsulfonyl chlorides with arylboronic acids to produce biaryl compounds. researchgate.netresearchgate.net This reaction proceeds via oxidative addition of the palladium catalyst to the carbon-sulfur bond, followed by desulfonation and subsequent steps of the standard Suzuki catalytic cycle. This allows for the synthesis of various biaryls where one of the aryl components is the 4-cyclopentylphenyl group. researchgate.netresearchgate.net

Heck-Mizoroki Type Coupling: Desulfinative Heck-type reactions have also been reported, where arylsulfonyl chlorides couple with olefins in the presence of a palladium catalyst. This reaction provides access to substituted styrenes and other vinylarenes, with the 4-cyclopentylphenyl moiety being introduced onto the double bond.

| Coupling Type | Coupling Partners | Catalyst System (Typical) | Product |

| C-S Coupling | This compound + Aryl Boronic Acid | CuI / Ligand / PPh₃ | 4-Cyclopentylphenyl Aryl Thioether |

| C-C (Suzuki) | This compound + Aryl Boronic Acid | Pd Catalyst (e.g., Pd₂(dba)₃) / Ligand | 4-Cyclopentyl-1,1'-biphenyl derivative |

| C-C (Heck) | This compound + Olefin | Pd Catalyst (e.g., PdCl₂) / Base | Substituted 1-Cyclopentyl-4-vinylbenzene derivative |

Development and Application of Solid-Supported Sulfonyl Chloride Reagents

The immobilization of reagents on solid supports, such as polymer resins, is a powerful strategy in organic synthesis that facilitates purification and allows for the automation of synthetic processes. Polystyrene-supported benzenesulfonyl chloride is a well-established solid-phase reagent that serves as an analogue for this compound. rapp-polymere.com

Synthesis and Structure: Solid-supported sulfonyl chloride reagents are typically prepared by the chlorosulfonation of cross-linked polystyrene beads. soton.ac.uk The resulting resin consists of a polystyrene backbone functionalized with multiple benzenesulfonyl chloride groups, acting as a polymeric version of the reagent.

Applications: These resins are highly versatile and are used in several synthetic contexts:

Scavenger Resins: Polymer-bound sulfonyl chloride can be used as a scavenger to remove excess nucleophilic reagents, such as primary and secondary amines or hydrazines, from a reaction mixture. The unreacted nucleophiles become covalently bound to the resin as sulfonamides and are easily removed by simple filtration.

"Catch-and-Release" Synthesis: In this strategy, a substrate containing a nucleophilic group (e.g., an alcohol or amine) is intentionally "caught" by the resin to form a polymer-bound sulfonate ester or sulfonamide. rapp-polymere.com The immobilized substrate can then undergo further chemical transformations on the solid support. After the desired reactions are complete, the product is "released" from the resin by cleaving the sulfonate or sulfonamide linker, often by treatment with a suitable nucleophile. rapp-polymere.com This methodology streamlines multi-step syntheses by eliminating the need for chromatographic purification after each step.

Synthesis of Other Supported Reagents: The sulfonyl chloride functionality on the resin can be converted into other useful supported reagents. For example, reaction with sodium azide (B81097) yields a polymer-supported sulfonyl azide, which is a safer, solid-phase alternative to solution-phase reagents for diazo-transfer reactions. soton.ac.uk

| Application | Description | Advantage |

| Scavenger Resin | Removes excess nucleophiles (e.g., amines) from solution. | Simplified purification (filtration removes byproducts). |

| Catch-and-Release | A substrate is temporarily immobilized on the resin for multi-step synthesis, then cleaved off. | Avoids intermediate purification steps. |

| Reagent Synthesis | The resin is a precursor for other polymer-bound reagents (e.g., sulfonyl azides). | Enhanced safety and handling of hazardous reagents. |

Advanced Spectroscopic and Chromatographic Characterization in Research of 4 Cyclopentylbenzenesulfonyl Chloride and Its Research Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Intermediates and Final Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4-Cyclopentylbenzenesulfonyl chloride and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the unambiguous confirmation of the molecular structure.

In the ¹H NMR spectrum of a 4-substituted benzenesulfonyl chloride, the aromatic protons typically appear as two distinct doublets in the range of δ 7.0-8.5 ppm, characteristic of a para-substituted benzene (B151609) ring. For this compound, the protons on the cyclopentyl ring would exhibit multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The proton attached to the carbon adjacent to the benzene ring (the methine proton) would be the most downfield of the aliphatic signals due to its proximity to the aromatic system.

Upon conversion to a sulfonamide, for instance, by reaction with an amine, a new signal corresponding to the N-H proton of the sulfonamide group appears, often as a broad singlet. The chemical shift of this proton can vary depending on the solvent and concentration. Furthermore, the chemical shifts of the aromatic and cyclopentyl protons may experience slight changes due to the alteration of the electronic environment around the sulfonyl group. The analysis of crude reaction mixtures by ¹H NMR can also be used to determine yields and identify intermediates.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The aromatic carbons of this compound would show distinct signals, with the carbon atom bonded to the sulfonyl group being significantly deshielded. The signals for the cyclopentyl carbons would appear in the upfield, aliphatic region of the spectrum. The successful formation of a sulfonamide derivative can be confirmed by observing shifts in the positions of the aromatic carbon signals, particularly the one attached to the sulfur atom. Advanced NMR techniques such as COSY, HMQC, and HMBC can be employed for complete and unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

Table 1: Representative ¹H NMR Chemical Shifts for a 4-Alkylbenzenesulfonyl Moiety and a Resulting Sulfonamide

| Proton Type | Typical Chemical Shift (δ) in 4-Alkylbenzenesulfonyl Chloride Derivative | Typical Chemical Shift (δ) in Sulfonamide Derivative | Multiplicity |

|---|---|---|---|

| Aromatic (ortho to -SO₂Cl/SO₂NHR) | ~7.9-8.1 ppm | ~7.8-8.0 ppm | Doublet |

| Aromatic (meta to -SO₂Cl/SO₂NHR) | ~7.3-7.5 ppm | ~7.2-7.4 ppm | Doublet |

| Cyclopentyl (methine, -CH) | ~3.0-3.5 ppm | ~3.0-3.5 ppm | Multiplet |

| Cyclopentyl (methylene, -CH₂) | ~1.5-2.1 ppm | ~1.5-2.1 ppm | Multiplet |

Table 2: Representative ¹³C NMR Chemical Shifts for a 4-Alkylbenzenesulfonyl Moiety and a Resulting Sulfonamide

| Carbon Type | Typical Chemical Shift (δ) in 4-Alkylbenzenesulfonyl Chloride Derivative | Typical Chemical Shift (δ) in Sulfonamide Derivative |

|---|---|---|

| Aromatic (C-SO₂Cl/SO₂NHR) | ~145-150 ppm | ~140-145 ppm |

| Aromatic (C-Alkyl) | ~150-155 ppm | ~148-153 ppm |

| Aromatic (CH, ortho to -SO₂) | ~128-130 ppm | ~127-129 ppm |

| Aromatic (CH, meta to -SO₂) | ~126-128 ppm | ~125-127 ppm |

| Cyclopentyl (methine, -CH) | ~45-50 ppm | ~45-50 ppm |

Mass Spectrometry (MS) Techniques (e.g., EI-MS, CI-MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their mass-to-charge ratio (m/z). Both hard ionization techniques like Electron Ionization (EI) and soft ionization techniques like Chemical Ionization (CI) are valuable in the study of this compound and its reaction products.

Electron Ionization-Mass Spectrometry (EI-MS): EI-MS involves bombarding the sample with high-energy electrons, which typically causes extensive fragmentation of the molecule. While the molecular ion peak (M⁺) for this compound might be observed, it is often weak or absent due to the lability of the sulfonyl chloride group. The fragmentation pattern, however, provides a veritable fingerprint of the molecule.

Key fragmentation pathways for benzenesulfonyl chlorides include the loss of the chlorine atom (-Cl) and the entire sulfonyl chloride group (-SO₂Cl). A prominent peak in the spectrum of this compound would correspond to the 4-cyclopentylphenyl cation. Further fragmentation of the cyclopentyl group can also occur. For example, the loss of an ethyl group (C₂H₅) from the cyclopentyl ring is a common fragmentation pathway for cyclopentyl-substituted aromatic compounds.

Chemical Ionization-Mass Spectrometry (CI-MS): CI-MS is a softer ionization technique that results in less fragmentation and typically shows a prominent quasi-molecular ion peak, such as [M+H]⁺. This is particularly useful for unequivocally determining the molecular weight of the parent compound or its derivatives, which might be challenging with EI-MS alone. For this compound, CI-MS would be expected to show a strong signal corresponding to its protonated molecular ion. This technique is also highly effective for confirming the molecular weight of the final sulfonamide products, which are generally more stable than the parent sulfonyl chloride.

The combination of EI-MS and CI-MS provides complementary information. CI-MS confirms the molecular weight, while the detailed fragmentation pattern from EI-MS helps to piece together the molecule's structure, confirming the presence of the cyclopentyl and benzenesulfonyl moieties.

Table 3: Predicted Key EI-MS Fragmentation Ions for this compound

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 244/246 | [C₁₁H₁₃ClO₂S]⁺ | Molecular Ion (M⁺) |

| 209 | [C₁₁H₁₃O₂S]⁺ | Loss of Cl |

| 179 | [C₁₁H₁₂S]⁺ | Loss of SO₂ and H |

| 147 | [C₁₁H₁₅]⁺ | 4-Cyclopentylphenyl cation (Loss of SO₂Cl) |

| 119 | [C₉H₁₁]⁺ | Loss of C₂H₂ from 4-Cyclopentylphenyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and fragmentation) |

Note: The molecular weight of this compound is approximately 244.75 g/mol . The presence of chlorine results in a characteristic M+2 isotope peak with about one-third the intensity of the M⁺ peak.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring in Synthetic Research

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of organic compounds. For this compound and its sulfonamide products, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In RP-HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

Purity Assessment: A pure compound should ideally produce a single, sharp, and symmetrical peak in the HPLC chromatogram. The presence of additional peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity (e.g., >98%). A photodiode array (PDA) detector can be used to obtain the UV spectrum of each peak, which helps in identifying known impurities by comparing their spectra and retention times with those of reference standards.

Reaction Monitoring: HPLC is an excellent tool for monitoring the progress of a reaction, such as the conversion of this compound to a sulfonamide. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, one can track the disappearance of the starting material (sulfonyl chloride) and the appearance of the product (sulfonamide). This allows for the optimization of reaction conditions, such as reaction time, temperature, and catalyst loading, to maximize the yield and minimize the formation of byproducts.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can be analyzed by GC, they may be prone to degradation at the high temperatures of the injector port. However, the resulting sulfonamides, particularly after derivatization to increase their volatility and stability, can often be analyzed effectively by GC.

Purity Assessment: Similar to HPLC, GC can be used to determine the purity of the starting materials and products. A flame ionization detector (FID) is commonly used for quantitative analysis, while coupling the GC to a mass spectrometer (GC-MS) allows for the identification of the components of a mixture based on their mass spectra.

Reaction Monitoring: GC can be employed to monitor reactions involving volatile compounds. For instance, if any of the starting materials, intermediates, or byproducts are amenable to GC analysis, their concentrations can be tracked over time to determine the reaction's endpoint. For less thermally stable compounds like sulfonyl chlorides, they can be converted into more stable derivatives (e.g., N,N-diethylsulfonamides) before GC analysis to ensure accurate quantitative results.

Table 4: Typical Chromatographic Conditions for Analysis

| Parameter | HPLC | GC |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 or C8 | Capillary column (e.g., RTX-5MS) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium or Nitrogen |

| Detector | UV-Vis (PDA) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Application | Purity of sulfonyl chloride and sulfonamides, reaction monitoring | Purity of thermally stable derivatives and starting materials |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is particularly useful for confirming the presence of the sulfonyl chloride group in the starting material and for verifying its conversion to a sulfonamide in the product.

In the IR spectrum of This compound , the most characteristic absorption bands are those associated with the sulfonyl group (SO₂). These typically appear as two strong stretching vibrations:

Asymmetric S=O stretching: 1370-1410 cm⁻¹

Symmetric S=O stretching: 1165-1205 cm⁻¹

The presence of these two intense bands is a strong indicator of the sulfonyl group. Other notable absorptions would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the cyclopentyl group (just below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring (around 1600 cm⁻¹). The S-Cl stretching frequency is found in the far-IR region, typically around 375 cm⁻¹, which may not be observable on all standard IR spectrophotometers.

When this compound is converted into a sulfonamide (R-SO₂-NHR'), the IR spectrum undergoes distinct changes that can be used to confirm the reaction's success:

The characteristic S=O stretching bands will still be present, although their exact positions may shift slightly.

Most importantly, a new absorption band corresponding to the N-H stretching vibration will appear, typically in the range of 3200-3400 cm⁻¹. The exact position and shape of this peak can indicate the degree of hydrogen bonding.

The disappearance of the S-Cl bond and the appearance of the S-N bond can also be noted, with the S-N stretching vibration appearing in the 900-940 cm⁻¹ region.

By comparing the IR spectra of the starting material and the final product, a researcher can quickly and confidently confirm the functional group transformation from a sulfonyl chloride to a sulfonamide.

Table 5: Key Infrared Absorption Frequencies for Functional Group Identification

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 | Strong |

| Symmetric S=O Stretch | 1165 - 1205 | Strong | |

| Sulfonamide (-SO₂NHR) | N-H Stretch | 3200 - 3400 | Medium-Strong |

| Asymmetric S=O Stretch | ~1310 - 1350 | Strong | |

| Symmetric S=O Stretch | ~1140 - 1180 | Strong | |

| S-N Stretch | ~900 - 940 | Medium | |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Weak |

X-ray Crystallography for Precise Molecular Structure Determination of Derivatives

While the previously mentioned techniques confirm the connectivity and functional groups of a molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure. This technique is applied to crystalline derivatives of this compound, most commonly the final sulfonamide products, which are often stable, crystalline solids.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a detailed electron density map of the molecule. From this map, the precise position of each atom (excluding hydrogen, which is typically inferred) in the crystal lattice can be determined.

X-ray crystallography yields a wealth of structural information, including:

Bond Lengths: The exact distances between bonded atoms can be measured with high precision. For example, the S=O, S-N, and S-C bond lengths in a sulfonamide derivative can be determined.

Bond Angles: The angles between adjacent bonds are accurately defined, revealing the geometry around specific atoms, such as the tetrahedral arrangement around the sulfur atom in the sulfonyl group.

Torsion Angles: These angles describe the conformation of the molecule, such as the orientation of the cyclopentyl ring relative to the benzene ring, and the conformation around the S-N bond.

Intermolecular Interactions: The analysis of the crystal packing reveals how molecules interact with each other in the solid state, identifying hydrogen bonds, π-stacking, and other non-covalent interactions that stabilize the crystal lattice.

Table 6: Representative Bond Lengths and Angles in Aryl Sulfonamides from Crystallographic Data

| Parameter | Typical Value (Å or Degrees) | Information Provided |

|---|---|---|

| S=O Bond Length | 1.42 - 1.45 Å | Confirms the double bond character of the sulfonyl oxygens. |

| S-N Bond Length | 1.61 - 1.63 Å | Defines the linkage between the sulfonyl group and the amine. |

| S-C (aromatic) Bond Length | 1.75 - 1.77 Å | Defines the linkage between the sulfur atom and the phenyl ring. |

| O-S-O Bond Angle | 118 - 120° | Shows the geometry of the sulfonyl group. |

| N-S-C Bond Angle | 106 - 109° | Describes the tetrahedral arrangement around the sulfur atom. |

Computational Chemistry Insights into this compound: Structure, Reactivity, and Mechanisms

Introduction

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into molecular structure, properties, and reactivity. For a compound like this compound, these computational approaches offer a molecular-level understanding that complements and guides experimental studies. This article delves into the application of various computational methods to elucidate the chemical behavior of this compound, focusing on its electronic structure, conformational dynamics, and reaction pathways.

Q & A

Q. What are the recommended safety protocols for handling 4-cyclopentylbenzenesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile or neoprene) and verify glove integrity before each use. Tightly sealed goggles and full-face protection are mandatory to prevent ocular exposure .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors. High-concentration scenarios require respirators with organic vapor filters .

- Waste Management : Segregate waste into designated containers and dispose via certified hazardous waste handlers to prevent environmental contamination .

Q. How can researchers verify the purity of this compound after synthesis?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate impurities. Compare retention times against a certified reference standard .

- Spectroscopic Analysis : Confirm structural integrity via NMR (e.g., cyclopentyl proton signals at δ 1.5–2.5 ppm) and FT-IR (sulfonyl chloride S=O stretch at ~1370–1350 cm) .

- Elemental Analysis : Validate empirical formula consistency (C) with ≤0.3% deviation in C/H/N/S content .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sulfur centers .

- Reactivity Trends : Compare LUMO energies with nucleophiles (e.g., amines, alcohols) to predict reaction rates. Lower LUMO energy in sulfonyl chloride correlates with higher electrophilicity .

- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to assess solvation free energy impacts on reaction pathways .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR (cyclopentyl carbons at δ 25–35 ppm) with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H] at m/z 244.0465 .

- Isotopic Labeling : Synthesize -labeled analogs to distinguish sulfonyl chloride peaks from background noise in MS/MS fragmentation .

- Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane and solve X-ray structures to unambiguously confirm bond lengths and angles .

Q. What strategies mitigate side reactions (e.g., hydrolysis) during functionalization of this compound?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under argon/nitrogen with rigorously dried solvents (e.g., molecular sieves in THF) to suppress hydrolysis .

- Low-Temperature Kinetics : Perform reactions at −20°C to slow hydrolysis while maintaining nucleophile reactivity .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation, reducing exposure time to ambient moisture .

Q. How can researchers design controlled experiments to assess the compound’s stability under varying pH conditions?

- Methodological Answer :

- Buffer Systems : Prepare pH 2–12 buffers (e.g., HCl/NaOH for acidic, phosphate for neutral, carbonate for basic) and incubate the compound at 25°C .

- Kinetic Monitoring : Withdraw aliquots at timed intervals (0, 6, 24, 48 hr) and quantify intact compound via UV-Vis at λ = 260 nm (ε = 320 Mcm) .

- Degradation Pathways : Analyze hydrolyzed products (e.g., sulfonic acid) via LC-MS to identify pH-dependent degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.